2-Hydroxytetracosanoic acid ethyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

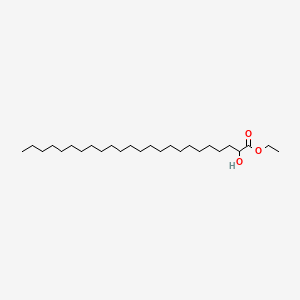

ethyl 2-hydroxytetracosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIPTMIZKFSVOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 2-hydroxytetracosanoic acid ethyl ester, a long-chain alpha-hydroxy fatty acid ester. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a robust two-step synthetic route. The first step involves the alpha-hydroxylation of the parent fatty acid, tetracosanoic acid (lignoceric acid), to yield 2-hydroxytetracosanoic acid (cerebronic acid). The second step is the subsequent esterification of the hydroxylated fatty acid with ethanol (B145695) to produce the target compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows to aid in comprehension and practical application.

Introduction

2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a key component of cerebrosides, a type of glycosphingolipid found predominantly in the myelin sheath of nerves. Its ethyl ester derivative, this compound, is a valuable compound for research in areas such as neurochemistry, lipidomics, and as a potential standard for analytical applications. This guide details a feasible synthetic approach, leveraging established organic chemistry principles, to produce this long-chain alpha-hydroxy fatty acid ester.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Alpha-Hydroxylation of Tetracosanoic Acid: Conversion of the readily available tetracosanoic acid to 2-hydroxytetracosanoic acid.

-

Fischer Esterification: Reaction of 2-hydroxytetracosanoic acid with ethanol in the presence of an acid catalyst to yield the final ethyl ester product.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxytetracosanoic Acid (Cerebronic Acid)

This protocol is adapted from a method for the synthesis of α-hydroxy fatty acids.

3.1.1. Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |

| Tetracosanoic Acid | C₂₄H₄₈O₂ | 368.64 | ≥98% |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | ≥98% |

| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Reagent Grade |

| Water | H₂O | 18.02 | Deionized |

3.1.2. Procedure

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tetracosanoic acid (1.0 eq) in anhydrous carbon tetrachloride. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Alpha-Bromination: Cool the reaction mixture to room temperature. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of 4,4'-azobis(4-cyanovaleric acid) (AIBN). Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the bromination, cool the mixture and quench by carefully adding it to a stirred solution of aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude α-bromo acid chloride.

-

Hydroxylation: Hydrolyze the crude product by refluxing with an aqueous solution of sodium hydroxide (2.0 M) for several hours.

-

Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a white precipitate forms. Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-hydroxytetracosanoic acid.

3.1.3. Expected Yield and Purity

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |

| 2-Hydroxytetracosanoic Acid | (Calculated from starting material) | (To be determined experimentally) | 80-90% (estimated) | >95% |

Step 2: Synthesis of this compound

This protocol is based on the general principles of Fischer esterification.[1][2]

3.2.1. Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Hydroxytetracosanoic Acid | C₂₄H₄₈O₃ | 384.64 | As synthesized |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous, 200 proof |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |

| Brine | - | - | Saturated NaCl solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | HPLC Grade |

3.2.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-hydroxytetracosanoic acid (1.0 eq) in a mixture of anhydrous ethanol (excess, e.g., 20 eq) and toluene.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl ester.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure this compound.

3.2.3. Expected Yield and Purity

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| This compound | (Calculated from starting material) | (To be determined experimentally) | 85-95% (estimated) | >98% |

Visualization of Workflows

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride, concentrated sulfuric acid, and hydrochloric acid are corrosive and should be handled with extreme care.

-

Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety measures.

-

Organic solvents are flammable; avoid open flames.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (ester carbonyl, hydroxyl).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This technical guide provides a detailed, two-step synthesis pathway for this compound, a compound of interest for various research applications. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably synthesize this long-chain alpha-hydroxy fatty acid ester. The provided visualizations and structured data are intended to facilitate a clear understanding of the synthetic process and aid in its successful implementation in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoic acid ethyl ester is a long-chain fatty acid ester that belongs to the class of alpha-hydroxy fatty acids. These molecules are of significant interest in biomedical research due to their structural similarity to endogenous signaling molecules and their potential involvement in various physiological and pathological processes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance and associated signaling pathways.

Physicochemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | ethyl 2-hydroxytetracosanoate | N/A |

| Synonyms | Cerebronic acid ethyl ester | [1] |

| CAS Number | 124111-47-3 | [1] |

| Molecular Formula | C₂₆H₅₂O₃ | [1] |

| Molecular Weight | 412.69 g/mol | [1] |

| Appearance | White solid (predicted) | Based on the properties of the parent acid.[1] |

| Boiling Point | 434.7 ± 13.0 °C at 760 mmHg | Predicted value. |

| Melting Point | Not available | Data for the parent 2-hydroxytetracosanoic acid is 101-104 °C.[1] The ester is expected to have a lower melting point. |

| Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO and dimethylformamide. | Based on data for similar long-chain fatty acid esters. |

| Purity | >95% (commercially available) | Commercial supplier data. |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Commercial supplier data. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 2-hydroxytetracosanoic acid.

Materials:

-

2-Hydroxytetracosanoic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxytetracosanoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid esters. Due to the high boiling point of this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior.

Materials:

-

This compound sample

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine (B92270)

-

Hexane

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Dissolve a small amount of the sample in anhydrous pyridine in a reaction vial.

-

Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and heat at 60-70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

After cooling, the sample is ready for injection.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 280-300°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320°C at a rate of 5-10°C/min. Hold at the final temperature for 10-15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Sharp peaks around 2920 and 2850 cm⁻¹ due to the stretching of C-H bonds in the long alkyl chain.

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Two distinct absorption bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-CH₃ (ethyl group): A triplet at approximately 1.25 ppm.

-

-CH₂- (long alkyl chain): A broad multiplet around 1.2-1.6 ppm.

-

-CH₂- (adjacent to the ester oxygen): A quartet at approximately 4.2 ppm.

-

-CH(OH)-: A multiplet around 3.6-4.0 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-CH₂- (alpha to the carbonyl group): A multiplet around 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-CH₃ (ethyl group): A peak around 14 ppm.

-

-CH₂- (long alkyl chain): A series of peaks between 22 and 35 ppm.

-

-CH₂- (adjacent to the ester oxygen): A peak around 60-62 ppm.

-

-CH(OH)-: A peak in the range of 65-75 ppm.

-

C=O (ester carbonyl): A peak in the downfield region, around 170-175 ppm.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 412 would likely be of low intensity. Key fragmentation patterns would include:

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 383.

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z 367.

-

Alpha-cleavage adjacent to the hydroxyl group.

-

McLafferty rearrangement, if sterically feasible, leading to characteristic fragment ions.

-

A series of fragment ions separated by 14 Da, corresponding to the sequential loss of -CH₂- units from the long alkyl chain.

Biological Significance and Signaling Pathways

2-Hydroxytetracosanoic acid is a very-long-chain fatty acid (VLCFA). The metabolism of VLCFAs is primarily carried out in peroxisomes, and defects in this process are associated with a group of genetic disorders known as peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1][2] The accumulation of VLCFAs in tissues can lead to severe neurological symptoms.

While the specific biological roles of this compound are not well-defined, the parent acid and other hydroxy fatty acids are known to act as signaling molecules. They are endogenous ligands for a family of G-protein coupled receptors (GPCRs) known as hydroxy-carboxylic acid (HCA) receptors, which include GPR81 (HCA₁) and GPR109A (HCA₂).[3]

Potential Signaling Pathway: It is plausible that 2-hydroxytetracosanoic acid, after hydrolysis of the ethyl ester, could interact with HCA receptors. The activation of these receptors, which are often coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Proposed Signaling Pathway

References

- 1. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxytetracosanoic Acid Ethyl Ester (CAS 124111-47-3): A Technical Overview of a Scarcely Characterized Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoic acid ethyl ester, with the CAS number 124111-47-3, is a long-chain fatty acid ester. It is also known by the synonyms Cerebronic acid ethyl ester and Ethyl 2-hydroxytetracosanoate. Despite its identification in natural sources, specifically the medicinal plant Adhatoda vasica, publicly available in-depth technical data on its physicochemical properties, biological activity, and mechanisms of action remains exceptionally limited. This guide provides a comprehensive summary of the currently available information and outlines general experimental approaches that could serve as a foundation for future research.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 124111-47-3 | N/A |

| Molecular Formula | C₂₆H₅₂O₃ | N/A |

| Molecular Weight | 412.69 g/mol | N/A |

| Synonyms | This compound, Cerebronic acid ethyl ester, Ethyl 2-hydroxytetracosanoate | N/A |

Note: Properties such as melting point, boiling point, density, and solubility in various solvents have not been experimentally determined and reported in the reviewed literature.

Natural Occurrence

This compound has been identified as a constituent of the plant Adhatoda vasica. This plant, also known as Malabar nut, has a long history of use in traditional medicine, particularly for respiratory ailments. The extracts of Adhatoda vasica have been reported to possess a wide range of biological activities, including:

-

Antimicrobial

-

Antioxidant

-

Anti-inflammatory

-

Anticancer

-

Bronchodilator

It is important to note that these activities are attributed to the plant extract as a whole or to other well-characterized compounds within the plant, such as the alkaloids vasicine (B45323) and vasicinone. The specific contribution, if any, of this compound to these effects has not been elucidated.

Biological Activity and Mechanism of Action

As of the latest available data, there are no published studies detailing the specific biological activity, pharmacological effects, or mechanism of action of this compound.

Long-chain fatty acid esters, in general, are a diverse class of molecules with various biological roles. Some are involved in cellular signaling, while others are products of xenobiotic metabolism. For instance, fatty acid ethyl esters (FAEEs) are formed in the body following ethanol (B145695) consumption and can serve as markers of alcohol intake. Certain FAEEs have been implicated in the cellular damage associated with alcohol abuse. However, it is crucial to emphasize that this information pertains to the general class of compounds and cannot be directly extrapolated to this compound without specific experimental validation.

Due to the lack of information on its biological targets and signaling pathways, no diagrams can be generated at this time.

Postulated Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis, isolation, and analysis of this compound. These are not established protocols for this specific compound but are based on standard organic chemistry and analytical techniques for similar molecules.

Synthesis via Fischer Esterification

This protocol outlines a general approach to the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound from 2-Hydroxytetracosanoic acid and ethanol.

Materials:

-

2-Hydroxytetracosanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and chromatography equipment.

Procedure:

-

In a round-bottom flask, dissolve 2-Hydroxytetracosanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Isolation from Adhatoda vasica

This protocol provides a general workflow for the isolation of compounds from plant material, which could be adapted to target this compound.

Objective: To isolate this compound from the leaves of Adhatoda vasica.

Materials:

-

Dried and powdered leaves of Adhatoda vasica

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica gel for column chromatography

-

Soxhlet apparatus, rotary evaporator, and chromatography equipment.

Procedure:

-

Extract the dried and powdered plant material with methanol using a Soxhlet apparatus for several hours.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to solvent-solvent partitioning. Suspend the extract in a water-methanol mixture and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Based on the expected polarity of the target ester, select the appropriate fraction for further purification. Fatty acid esters are typically of low to medium polarity, so they would likely be found in the hexane or ethyl acetate fractions.

-

Subject the selected fraction to column chromatography on silica gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the components.

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Further purification may be achieved by preparative TLC or HPLC.

-

Identify the isolated compound as this compound using spectroscopic techniques, particularly GC-MS, by comparing the mass spectrum with known databases or fragmentation patterns of similar compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Prepare a solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume of the sample into the GC.

-

The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

The mass spectrum of the peak corresponding to this compound can be compared to a library of mass spectra for identification. Key fragments would include the molecular ion peak and fragments corresponding to the loss of the ethoxy group and fragmentation of the long alkyl chain.

-

For quantification, a calibration curve can be prepared using a pure standard of the compound, and an internal standard can be used to improve accuracy.

Experimental and Logical Workflow Diagrams

Due to the absence of specific experimental workflows or known signaling pathways for this compound in the available literature, the generation of meaningful diagrams as requested is not feasible. A generalized workflow for compound discovery from a natural source is presented below as a conceptual illustration.

An In-depth Technical Guide on the Biological Activity of 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoic acid ethyl ester is a derivative of 2-hydroxytetracosanoic acid, a very-long-chain fatty acid also known as cerebronic acid.[1] Cerebronic acid is a significant component of sphingolipids, particularly in the myelin sheath of nerve cells, highlighting its importance in the central nervous system.[2] While direct research on the ethyl ester form is limited, this guide will explore its potential biological activities by examining the known functions of its parent compound, related fatty acid esters of hydroxy fatty acids (FAHFAs), and other relevant long-chain fatty acid derivatives. This document aims to provide a comprehensive overview for researchers and professionals in drug development by consolidating available data, proposing potential mechanisms of action, and detailing relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-hydroxytetracosanoic acid, is presented in Table 1. These properties are crucial for understanding its potential bioavailability and formulation considerations.

| Property | Value | Reference |

| Molecular Formula | C24H48O3 | [1] |

| Molecular Weight | 384.6 g/mol | [1] |

| Synonyms | Cerebronic acid, Phrenosinic acid, 2-hydroxylignoceric acid | [1] |

| Physical Description | Solid | |

| Chemical Class | Hydroxy fatty acid | [1] |

Potential Biological Activities and Mechanisms of Action

Role in the Nervous System

The parent compound, 2-hydroxytetracosanoic acid (cerebronic acid), is a crucial component of myelin, the protective sheath around nerve fibers that is essential for rapid nerve impulse transmission.[2] Deficiencies in very-long-chain fatty acids like cerebronic acid are associated with severe neurological disorders. Therefore, the ethyl ester derivative could potentially serve as a pro-drug or a more bioavailable form of cerebronic acid, with potential applications in neurodegenerative diseases.

Another related compound, nervonic acid, a 24-carbon monounsaturated fatty acid, and its sphingolipids are vital for myelination and have shown benefits in models of neurological diseases.[3][4] Furthermore, some long-chain fatty acid derivatives have demonstrated neurite outgrowth activities in the context of Alzheimer's disease models.

Anti-inflammatory and Metabolic Effects

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[5][6] These molecules can improve glucose tolerance and insulin (B600854) sensitivity.[5] Given its structure, this compound can be classified as a FAHFA, suggesting it may possess similar beneficial metabolic and anti-inflammatory activities.

Neurotrophic and Neuroprotective Potential

Studies on other fatty acid ethyl esters, such as 2-decenoic acid ethyl ester, have revealed neurotrophin-like intracellular signaling, leading to functional recovery in animal models of cerebral infarction.[7][8] This suggests a potential neuroprotective role for fatty acid ethyl esters, which could be a promising area of investigation for this compound.

Proposed Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, we can propose potential pathways based on the activities of related lipids.

Caption: Proposed biological roles of this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of this compound are provided below.

In Vitro Neurite Outgrowth Assay

This assay evaluates the potential of a compound to promote the growth of neurites, which is crucial for neuronal development and regeneration.

Caption: Workflow for a typical in vitro neurite outgrowth assay.

Protocol:

-

Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12) onto coated culture dishes.

-

Treatment: After allowing the cells to adhere, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Culture the cells for a period sufficient to observe neurite extension (typically 24-72 hours).

-

Immunofluorescence: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin to visualize neurites.

-

Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and branching using appropriate software.

Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of the compound to suppress the inflammatory response in macrophages.

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

-

Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Gene Expression: Analyze the mRNA levels of inflammatory genes by RT-qPCR.

-

In Vivo Model of Neuroprotection

An in vivo model, such as a mouse model of cerebral ischemia, can be used to evaluate the neuroprotective effects of the compound.

Caption: Experimental workflow for an in vivo neuroprotection study.

Protocol:

-

Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats or mice) using the middle cerebral artery occlusion (MCAO) model.

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at different time points relative to the ischemic insult.

-

Behavioral Assessment: Evaluate neurological deficits at various time points post-ischemia using a battery of behavioral tests.

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for histological staining (e.g., TTC staining) to measure the infarct volume.

-

Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress, inflammation, and apoptosis.

Quantitative Data Summary

As there is no direct quantitative data available for this compound, the following table presents hypothetical data points that could be generated from the aforementioned experimental protocols to guide future research.

| Assay | Parameter | Potential Outcome |

| Neurite Outgrowth | EC50 | 1 - 10 µM |

| Anti-inflammatory (LPS-stimulated macrophages) | IC50 for NO production | 5 - 25 µM |

| In vivo Neuroprotection (MCAO model) | % Reduction in Infarct Volume | 20 - 40% at 10 mg/kg |

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, its structural relationship to cerebronic acid and the broader class of FAHFAs suggests a high potential for significant biological effects, particularly in the nervous and metabolic systems. The proposed experimental protocols provide a roadmap for future investigations into its therapeutic potential. Further research is warranted to elucidate its specific mechanisms of action, signaling pathways, and in vivo efficacy. The synthesis and biological evaluation of this and related long-chain 2-hydroxy fatty acid esters could open new avenues for the development of novel therapeutics for neurodegenerative, inflammatory, and metabolic diseases.

References

- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]

- 3. researchgate.net [researchgate.net]

- 4. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxytetracosanoic acid ethyl ester, a long-chain fatty acid ester with potential applications in various research and development sectors. This document outlines the key spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural verification. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, the presented data is a composite based on established spectroscopic principles and data from structurally analogous compounds.

Introduction

2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a very-long-chain alpha-hydroxy fatty acid. Its ethyl ester derivative, this compound, is of interest for its potential role as a biomarker, in the synthesis of complex lipids, and for its unique physicochemical properties that may be leveraged in drug delivery systems. The precise structural elucidation of this molecule is paramount for its definitive identification and for understanding its biological and chemical behavior. This guide details the synthetic route and the analytical techniques required for its comprehensive characterization.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxytetracosanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2-Hydroxytetracosanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

To a 250 mL round-bottom flask, add 2-hydroxytetracosanoic acid (1.0 eq).

-

Add a significant excess of anhydrous ethanol (e.g., 50-100 mL).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.

Natural Sources of 2-Hydroxytetracosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 2-Hydroxytetracosanoic acid, also known as Cerebronic acid. This very-long-chain fatty acid (VLCFA) is a critical component of sphingolipids, playing a significant role in the structure and function of the nervous system. This document details its natural occurrence, quantitative data, experimental protocols for its analysis, and its role in biochemical pathways.

Principal Natural Sources

2-Hydroxytetracosanoic acid is found across different biological kingdoms, from marine invertebrates and plants to mammals, where it is a key structural component of nerve cell membranes.

Marine Invertebrates

Certain marine sponges are notable sources of 2-Hydroxytetracosanoic acid. It has been identified as a constituent of the phospholipids (B1166683) in several Caribbean sponge species.

-

Chondrosia reniformis : This marine sponge is a confirmed source of 2-Hydroxytetracosanoic acid.[1]

-

Verongula gigantea : This Caribbean sponge contains 2-Hydroxytetracosanoic acid within its phospholipid fatty acids.[2]

-

Aplysina archeri : Alongside V. gigantea, this sponge is another Caribbean species identified to contain this fatty acid.[2]

-

Pseudosuberites sp. and Suberites massa : These Senegalese marine sponges from the Suberitidae family also contain a series of 2-hydroxy long-chain fatty acids.[3]

Plants

The presence of 2-Hydroxytetracosanoic acid has been reported in the plant kingdom, although comprehensive quantitative data remains less available compared to animal sources.

-

Allamanda cathartica : This plant has been reported to contain 2-Hydroxytetracosanoic acid.[1] Phytochemical studies of this plant have confirmed the presence of a variety of fatty acids and phospholipids.[4][5]

Animals

In animals, 2-Hydroxytetracosanoic acid is most prominently found as a crucial component of the myelin sheath that insulates nerve fibers. Its synthesis is integral to the proper functioning of the central and peripheral nervous systems.[6][7][8]

-

Myelin Sheath: 2-hydroxy fatty acids are major components of galactosylceramides (GalCer) and sulfatides, which are abundant in myelin.[7][9] In the mature peripheral nervous system of rats, 2-hydroxy fatty acids can constitute up to 60% of the total fatty acids in GalCer and 35% in sulfatides.[7]

Quantitative Data

The concentration of 2-Hydroxytetracosanoic acid varies significantly depending on the source and the specific lipid class in which it is found. The following table summarizes available quantitative data.

| Natural Source | Tissue/Lipid Class | Concentration/Percentage | Reference |

| Rat Sciatic Nerve (Mature) | Myelin Galactosylceramides (GalCer) | Up to 60% of total fatty acids | [7] |

| Rat Sciatic Nerve (Mature) | Myelin Sulfatides | Up to 35% of total fatty acids | [7] |

| Mouse Brain | Myelin | 2-hydroxylated sphingolipids are among the most abundant lipid components | [6] |

Experimental Protocols

The analysis of 2-Hydroxytetracosanoic acid from natural sources typically involves lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.

Lipid Extraction from Marine Sponges (General Protocol)

This protocol is a general representation for the extraction of lipids from sponge tissue.

-

Sample Preparation: Lyophilize the sponge tissue to remove water.

-

Homogenization: Homogenize the dried tissue in a chloroform (B151607):methanol (2:1, v/v) solution.

-

Extraction: Perform a Folch extraction by adding water to the homogenate to create a biphasic system. The lower chloroform layer, containing the lipids, is collected.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Extraction of Fatty Acids from Allamanda cathartica (Adapted Protocol)

This protocol is adapted from general methods for plant lipid extraction.

-

Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Soxhlet Extraction: Perform a Soxhlet extraction using a non-polar solvent like hexane (B92381) to extract the lipids.[10]

-

Solvent Removal: Evaporate the solvent using a rotary evaporator to yield the crude lipid extract.[10]

Analysis of 2-Hydroxytetracosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of fatty acids.

-

Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., KOH) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol).

-

Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.

-

GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1ms) is typically used.

-

Carrier Gas: Helium is used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to separate the FAMEs based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected to identify the FAMEs based on their fragmentation patterns and retention times compared to standards.

-

Signaling and Metabolic Pathways

2-Hydroxytetracosanoic acid is a key player in the biosynthesis of 2-hydroxy sphingolipids, which are essential for the structural integrity and function of the myelin sheath.

Biosynthesis of 2-Hydroxy Sphingolipids

The synthesis of 2-hydroxy sphingolipids, including those containing 2-Hydroxytetracosanoic acid, follows the general sphingolipid biosynthetic pathway with an additional hydroxylation step. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the 2-hydroxylation of fatty acids that are subsequently incorporated into ceramides.[8][11][12][13]

Role in Myelin Function and Neurological Health

The presence of the 2-hydroxyl group in the fatty acyl chain of sphingolipids is crucial for the stability and proper function of the myelin sheath.[6][8] This hydroxyl group can participate in hydrogen bonding, which is thought to contribute to the tight packing of lipids in the myelin membrane. Deficiencies in the FA2H enzyme lead to a lack of 2-hydroxylated sphingolipids, resulting in demyelinating disorders.[8] This underscores the importance of 2-Hydroxytetracosanoic acid and other 2-hydroxy fatty acids in maintaining the integrity of the nervous system. The dysfunction of oligodendrocytes, the myelin-producing cells in the central nervous system, is a key factor in diseases like multiple sclerosis, and the availability of essential lipids for myelin synthesis is critical.[14]

Experimental Workflow for VLCFA Analysis

The following diagram illustrates a typical workflow for the analysis of very-long-chain fatty acids from biological samples.

References

- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. cambridgenigeriapub.com [cambridgenigeriapub.com]

- 11. A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxytetracosanoic Acid Ethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxytetracosanoic acid ethyl ester, a long-chain fatty acid ester. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on the general principles governing the solubility of analogous long-chain fatty acid esters in organic solvents. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

Introduction

This compound is a fatty acid compound with the chemical formula C26H52O3.[1][2][3] As a long-chain fatty acid ester, its physicochemical properties, particularly its solubility in various organic solvents, are critical for its handling, formulation, and application in diverse research and development fields, including pharmaceuticals and materials science. The long aliphatic chain imparts a significant non-polar character to the molecule, which largely dictates its solubility behavior.

This guide will first discuss the expected solubility trends of this compound based on the known behavior of similar long-chain fatty acid esters. Subsequently, it will provide detailed, adaptable experimental protocols for the precise determination of its solubility.

Predicted Solubility of this compound

Key Influencing Factors:

-

Chain Length: The 24-carbon chain of the tetracosanoic acid moiety makes this compound a highly non-polar molecule. Generally, as the carbon chain length of a fatty acid ester increases, its solubility in polar solvents decreases, while its solubility in non-polar solvents increases.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Non-polar solvents are expected to be effective at dissolving this long-chain ester, whereas polar solvents are anticipated to be poor solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.

The following table summarizes the expected solubility trends of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene, Chloroform | High | The non-polar nature of these solvents readily accommodates the long hydrocarbon chain of the ester. |

| Moderately Polar | Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have both polar and non-polar characteristics, allowing for some interaction with the ester group while also solvating the long alkyl chain. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | The polarity of these solvents is less favorable for solubilizing the long non-polar chain. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen bonding networks in these solvents are not easily disrupted by the non-polar solute.[4] |

| Highly Polar | Water | Very Low / Insoluble | The hydrophobic nature of the long alkyl chain prevents significant interaction with water molecules.[4][5] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle for a period to let the undissolved solid precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation:

-

Withdraw a small aliquot of the supernatant through a syringe filter.

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography) and detector (e.g., a UV detector if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for compounds without a strong chromophore).

-

Quantify the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong predictive understanding of its behavior in various organic solvents can be established based on the principles governing long-chain fatty acid esters. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of method will depend on the available equipment, the required accuracy, and the nature of the solvent system. This guide serves as a foundational resource for researchers and developers, enabling informed decisions in the handling and application of this compound.

References

Stability and Storage of 2-Hydroxytetracosanoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxytetracosanoic acid ethyl ester. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The data and protocols are compiled from publicly available safety data sheets, analogous compound studies, and established analytical methodologies for lipid stability.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on available product information.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

For short-term transport, the compound is stable at ambient temperatures for a few days. For long-term storage, it is crucial to store the compound in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Incompatible materials to avoid include strong oxidizing agents and strong bases.

Potential Degradation Pathways

This compound, as a long-chain fatty acid ester, is susceptible to two primary degradation pathways: hydrolysis and oxidation. Understanding these pathways is essential for designing appropriate stability studies and handling procedures.

Hydrolytic Degradation

The ester linkage in this compound can be cleaved by water, a process known as hydrolysis. This reaction is catalyzed by the presence of acids or bases and results in the formation of 2-hydroxytetracosanoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is more rapid under basic conditions compared to acidic conditions.

Figure 1: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

The long alkyl chain of this compound can be susceptible to oxidation, particularly if any degree of unsaturation is present or introduced. Even in saturated fatty acid esters, oxidation can be initiated by factors such as light, heat, and the presence of metal ions. This process can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and shorter-chain fatty acids, which can alter the compound's properties and purity.

Figure 2: Oxidative degradation pathway of this compound.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation (stress) studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to predict its long-term stability and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Suitable organic solvent (e.g., ethanol, methanol, acetonitrile)

-

pH meter

-

Temperature-controlled ovens or water baths

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate the samples at elevated temperatures (e.g., 60°C, 80°C) for various time points (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Incubate the samples at room temperature and elevated temperatures (e.g., 40°C, 60°C) for various time points.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

-

Incubate the samples at room temperature for various time points.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) in the dark.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Mass Spectrometry).

Figure 3: Experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

The choice of analytical method is critical for accurately assessing the stability of this compound and quantifying any degradation products.

| Analytical Technique | Application in Stability Testing |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the parent compound from its degradation products. A stability-indicating method should be developed and validated to ensure specificity. |

| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS), it is used for the identification and structural elucidation of degradation products. |

| Gas Chromatography (GC) | Can be used for the analysis of volatile degradation products, particularly after derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect changes in functional groups, indicating degradation. |

A review of analytical techniques for stability testing suggests that HPLC and mass spectrometry are the most powerful tools for this purpose.[1] For fatty acid esters of hydroxy fatty acids, liquid chromatography-mass spectrometry (LC-MS) is a particularly suitable method.[2]

Summary of Stability Data from Analogous Compounds

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes findings from studies on other fatty acid esters to provide a general understanding of their stability profiles.

| Stress Condition | Compound Type | Observations |

| Acidic Hydrolysis (pH < 5) | Sucrose Fatty Acid Esters | Glycosidic bond preferentially hydrolyzed over the ester bond. |

| Basic Hydrolysis (pH > 8) | Sucrose Fatty Acid Esters | Ester bond selectively hydrolyzed. |

| Neutral pH (5-7) | Sucrose Fatty Acid Esters | Excellent long-term stability at room temperature. |

| Oxidation | Unsaturated Fatty Acid Methyl Esters | Prone to autoxidation, leading to the formation of various degradation products. |

| Long-Term Storage (-80°C) | Fatty Acids in Serum | No significant degradation observed for up to 10 years. |

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for rigorous, compound-specific stability testing. Researchers and drug development professionals should always perform their own stability studies to establish appropriate storage conditions and shelf-life for this compound in their specific formulations and applications.

References

An In-depth Technical Guide to 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hydroxytetracosanoic acid ethyl ester, also known as Cerebronic acid ethyl ester. Given the specificity of this very-long-chain fatty acid (VLCFA) ester, this document synthesizes direct information where available and extrapolates from data on its parent compound, 2-Hydroxytetracosanoic acid (Cerebronic acid), and analogous long-chain fatty acid esters to provide a thorough technical resource.

Core Concepts and Biological Significance

2-Hydroxytetracosanoic acid belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. In biological systems, VLCFAs are crucial components of sphingolipids, a class of complex lipids abundant in the myelin sheath of nerve cells.[1] The presence of a hydroxyl group at the alpha-carbon (C-2) is a key feature of cerebronic acid, influencing its biochemical properties and its incorporation into cerebrosides and sulfatides, which are vital for the structural integrity of myelin.[1] The ethyl ester form, this compound, is the result of the formal condensation of the carboxylic acid group with ethanol (B145695). While specific biological roles of this ethyl ester are not extensively documented, fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol and have been implicated in various cellular processes.

Quantitative Data

The following table summarizes the known and estimated physicochemical properties of this compound and its parent carboxylic acid.

| Property | This compound | 2-Hydroxytetracosanoic Acid (Parent Compound) |

| Synonyms | Cerebronic acid ethyl ester, Ethyl 2-hydroxytetracosanoate | Cerebronic acid, Phrenosinic acid, 2-Hydroxylignoceric acid |

| Molecular Formula | C26H52O3 | C24H48O3[2][3] |

| Molecular Weight | 412.69 g/mol [4] | 384.6 g/mol [1][2][3] |

| CAS Number | 124111-47-3[4][5] | 544-57-0[1][2][3] |

| Physical State | Solid (Predicted) | Solid[1][2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, chloroform, and DMSO (inferred). | Soluble in Chloroform:Methanol (5:1).[3] Practically insoluble in water.[6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | No specific data available. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a generalized Fischer esterification method for the synthesis of this compound from 2-Hydroxytetracosanoic acid and ethanol.

Materials:

-

2-Hydroxytetracosanoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) or diethyl ether for extraction

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known quantity of 2-Hydroxytetracosanoic acid in a large excess of absolute ethanol. The ethanol serves as both a reactant and the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol.

-

Allow the reaction to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column for high-temperature analysis of long-chain esters

-

Helium (carrier gas)

-

Sample of this compound dissolved in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane)

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent. If quantifying, add a known amount of a suitable internal standard.

-

GC-MS Instrument Setup:

-

Injector: Set to a high temperature (e.g., 250-300°C) in splitless mode.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a high final temperature (e.g., 280-320°C) at a controlled rate to ensure separation from other components.

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Set the scan range to cover the expected mass-to-charge ratios of the fragments of the analyte.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by analyzing the mass spectrum of the peak. Look for the molecular ion peak and characteristic fragmentation patterns of a long-chain fatty acid ester.

-

Visualizations

Caption: A workflow diagram of the Fischer esterification synthesis of this compound.

Caption: Biological roles and metabolic context of very-long-chain fatty acids.

References

- 1. Buy 2-Hydroxytetracosanoic acid | 544-57-0 [smolecule.com]

- 2. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. parchem.com [parchem.com]

- 5. abmole.com [abmole.com]

- 6. Showing Compound 24-Hydroxytetracosanoic acid (FDB007076) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxytetracosanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a very-long-chain 2-hydroxy fatty acid. Its ethyl ester derivative is a molecule of interest in various research fields, including lipidomics and the study of certain metabolic disorders. Accurate and sensitive detection and quantification of 2-hydroxytetracosanoic acid ethyl ester in biological matrices are crucial for advancing our understanding of its physiological and pathological roles.

These application notes provide detailed protocols for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of fatty acid derivatives. The protocols described are based on established methods for the analysis of long-chain and 2-hydroxy fatty acids and have been adapted for the specific target analyte.

Analytical Methods Overview

The analysis of this compound typically involves a multi-step process including extraction from the sample matrix, derivatization to enhance volatility and thermal stability, and subsequent chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of fatty acid esters due to its high resolution and sensitivity.[1] For 2-hydroxy fatty acids, a critical step is the derivatization of the hydroxyl group to prevent unwanted interactions with the stationary phase of the GC column and to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for the analysis of the native, underivatized molecule or for high-throughput screening. However, GC-MS often provides better separation of isomeric fatty acids.

Key Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol details the sample preparation, derivatization, and GC-MS conditions for the quantitative analysis of this compound. The procedure involves the esterification of the free acid to its ethyl ester (if starting from the free acid) and the silylation of the hydroxyl group.

1. Sample Preparation and Lipid Extraction:

-

Objective: To extract total lipids, including 2-hydroxytetracosanoic acid, from the biological matrix.

-

Procedure:

-

Homogenize the biological sample (e.g., tissue, cells, or biofluid).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to established methods like Folch or Bligh-Dyer.

-

Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

-

2. Esterification to Ethyl Ester (if starting from the free acid):

-

Objective: To convert the carboxylic acid group of 2-hydroxytetracosanoic acid to its ethyl ester.

-

Reagents: Ethanolic HCl (3 M) or Acetyl chloride in ethanol.

-

Procedure:

-

To the dried lipid extract, add 1 mL of 3 M ethanolic HCl.

-

Incubate the mixture at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid ethyl esters.

-

Evaporate the hexane to dryness under nitrogen.

-

3. Derivatization of the Hydroxyl Group (Silylation):

-

Objective: To convert the polar hydroxyl group to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

To the dried ethyl ester residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

4. GC-MS Instrumental Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and selectivity).

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp to 250°C at 10°C/min.

-

Ramp to 320°C at 5°C/min, hold for 10 min.

-

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis, scan from m/z 50 to 600.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor characteristic ions of the TMS-derivatized this compound.

-

-